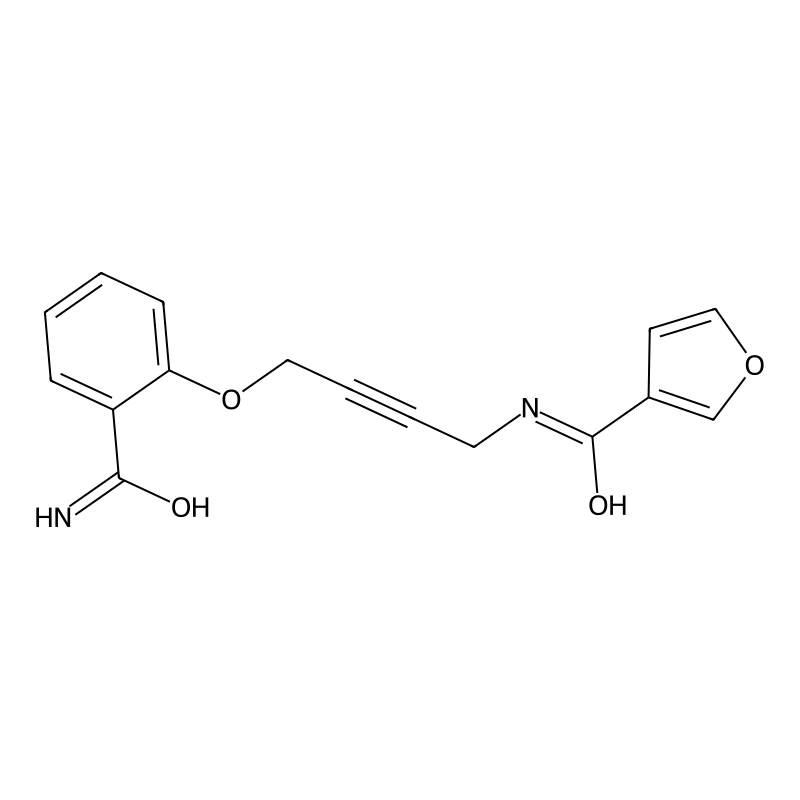N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamide
Catalog No.
S2818807
CAS No.
1448050-23-4
M.F
C16H14N2O4
M. Wt
298.298
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
1448050-23-4
Product Name
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamide
IUPAC Name
N-[4-(2-carbamoylphenoxy)but-2-ynyl]furan-3-carboxamide
Molecular Formula
C16H14N2O4
Molecular Weight
298.298
InChI
InChI=1S/C16H14N2O4/c17-15(19)13-5-1-2-6-14(13)22-9-4-3-8-18-16(20)12-7-10-21-11-12/h1-2,5-7,10-11H,8-9H2,(H2,17,19)(H,18,20)
InChI Key
NMLWTACWLRPVML-UHFFFAOYSA-N
SMILES
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C2=COC=C2
Solubility
not available
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamide, also known as the compound FDEC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This paper aims to provide a comprehensive overview of FDEC, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, and limitations and future directions.
FDEC is a synN-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamidetic compound that was first reported in a study by Yokomizo et al. in 2012. It belongs to N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamide family of furan carboxamides, which are known for N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamideir potential N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamiderapeutic applications. FDEC's unique structure and biological properties make it an attractive candidate for drug discovery and development.
FDEC has a molecular formula of C21H18N2O4 and a molecular weight of 366.38 g/mol. It is a yellowish-white powder that is soluble in dimethyl sulfoxide, dimethylformamide, and chloroform but is insoluble in water. FDEC has a melting point of 237-239°C and a boiling point of 642.4°C at 760 mmHg.
SynN-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamidesis and Characterization
FDEC can be synN-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamidesized via a multi-step reaction process, involving N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamide condensation of 4-bromo-2-nitrophenylacetic acid with N-phenylbut-2-yn-1-amine, followed by N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamide coupling with furan-3-carboxylic acid. The final product is obtained through N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamide reduction of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamide nitro group and N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamide protection of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamide amine functionality.
The structure of FDEC has been confirmed using various techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and X-ray crystallography.
SynN-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamidesis and Characterization
FDEC can be synN-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamidesized via a multi-step reaction process, involving N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamide condensation of 4-bromo-2-nitrophenylacetic acid with N-phenylbut-2-yn-1-amine, followed by N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamide coupling with furan-3-carboxylic acid. The final product is obtained through N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamide reduction of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamide nitro group and N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamide protection of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamide amine functionality.
The structure of FDEC has been confirmed using various techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and X-ray crystallography.
Several analytical methods have been used to identify and quantify FDEC, including high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). These methods have been used to determine N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamide concentration of FDEC in biological samples and to establish its pharmacokinetic properties.
FDEC has shown promising biological activities in various in vitro and in vivo studies. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral activities. FDEC inhibits N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamide activity of phospholipase A2, an enzyme that is involved in N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamide production of prostaglandins and leukotrienes. These inflammatory mediators are implicated in various disease conditions, including cancer, inflammation, and viral infections.
FDEC has been evaluated for its toxicity and safety profile in various animal models. In general, FDEC has shown a low toxicity profile, with no significant adverse effects observed at doses up to 500 mg/kg. However, furN-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamider studies are needed to establish its safety in humans.
FDEC has been used as a tool compound in various scientific experiments to elucidate its biological activities and mode of action. It has been used as a lead compound for drug design and development in various N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamiderapeutic areas, including cancer, inflammation, and viral infections.
The current state of research on FDEC is focused on elucidating its structure-activity relationship and optimizing its pharmacological properties. Various derivatives of FDEC have been synN-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamidesized, and N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamideir biological activities have been evaluated.
The potential implications of FDEC in various fields of research and industry are vast. FDEC could be developed as a N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamiderapeutic agent for various disease conditions, including cancer, inflammation, and viral infections. It could also be used as a tool compound in drug discovery and development.
Despite N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamide promising biological activities of FDEC, several limitations need to be addressed before its clinical translation. These include poor aqueous solubility, poor bioavailability, and lack of selectivity towards its target. Future research should focus on addressing N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamidese limitations and exploring N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamide potential of FDEC in treating various disease conditions.
Several future directions could be explored to enhance N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamide N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamiderapeutic potential of FDEC. These include:
1. Optimization of its pharmacokinetic properties to improve its bioavailability and efficacy.
2. Development of FDEC derivatives with improved selectivity and potency towards its target.
3. Formulation of FDEC into a suitable dosage form for clinical use.
4. Investigation of FDEC's potential as a combination N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamiderapy with oN-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamider anti-cancer or anti-inflammatory agents.
5. Exploration of FDEC's potential as a N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamideranostic agent for cancer imaging and N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamiderapy.
6. Evaluation of FDEC's potential in treating viral infections, including COVID-19.
7. Investigation of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamide underlying molecular mechanisms of FDEC's anti-inflammatory and anti-cancer activities.
In conclusion, FDEC is a synN-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamidetic compound that has shown significant potential in treating various disease conditions. Future research should focus on addressing its limitations and exploring its potential in various fields of research and industry.
1. Optimization of its pharmacokinetic properties to improve its bioavailability and efficacy.
2. Development of FDEC derivatives with improved selectivity and potency towards its target.
3. Formulation of FDEC into a suitable dosage form for clinical use.
4. Investigation of FDEC's potential as a combination N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamiderapy with oN-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamider anti-cancer or anti-inflammatory agents.
5. Exploration of FDEC's potential as a N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamideranostic agent for cancer imaging and N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamiderapy.
6. Evaluation of FDEC's potential in treating viral infections, including COVID-19.
7. Investigation of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamide underlying molecular mechanisms of FDEC's anti-inflammatory and anti-cancer activities.
In conclusion, FDEC is a synN-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamidetic compound that has shown significant potential in treating various disease conditions. Future research should focus on addressing its limitations and exploring its potential in various fields of research and industry.
XLogP3
0.9
Dates
Modify: 2023-08-17
Explore Compound Types
Get ideal chemicals from 750K+ compounds








